Ethyl 3-[benzyl(methyl)amino]propanoate
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Overview
Description
Ethyl 3-[benzyl(methyl)amino]propanoate is an organic compound with the molecular formula C13H19NO2 It is a derivative of propanoic acid and contains an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[benzyl(methyl)amino]propanoate typically involves the esterification of 3-[benzyl(methyl)amino]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[benzyl(methyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-[benzyl(methyl)amino]propanoic acid.
Reduction: Formation of 3-[benzyl(methyl)amino]propanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 3-[benzyl(methyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[benzyl(methyl)amino]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-[benzyl(methyl)amino]propanoic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[4-methoxybenzyl(methyl)amino]propanoate
- Ethyl 3-[2-methoxybenzyl(methyl)amino]propanoate
- Ethyl 3-[3-ethoxybenzyl(methyl)amino]propanoate
Uniqueness
Ethyl 3-[benzyl(methyl)amino]propanoate is unique due to its specific benzyl and methyl substituents, which confer distinct chemical and biological properties. These structural features can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 3-[benzyl(methyl)amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13(15)9-10-14(2)11-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCDHJNMZJAIRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C)CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569054 |
Source
|
Record name | Ethyl N-benzyl-N-methyl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25772-94-5 |
Source
|
Record name | Ethyl N-benzyl-N-methyl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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